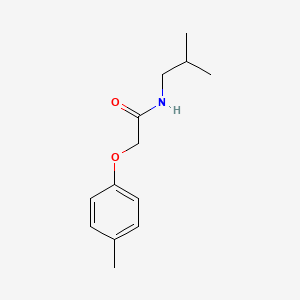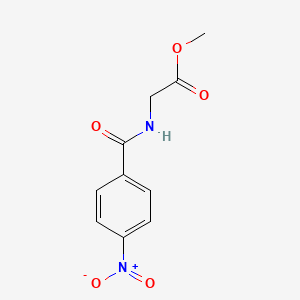![molecular formula C12H13ClF3NO2S B5876345 1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine is a compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is also known as CSP and has a molecular formula of C12H12ClF3NO2S.
Mécanisme D'action
CSP is known to act as an inhibitor of various enzymes such as carbonic anhydrase and cholinesterase. It also has the potential to interact with various receptors in the brain such as the dopamine receptor and the serotonin receptor. These interactions result in the modulation of various physiological processes and can lead to the development of new drugs and treatments.
Biochemical and Physiological Effects
Studies have shown that CSP has various biochemical and physiological effects such as reducing inflammation, improving cognitive function, and inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CSP in lab experiments is its unique chemical properties, which make it highly selective and potent. However, one of the limitations of using CSP is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the use of CSP in scientific research. Some of these include the development of new drugs and treatments for various diseases, the study of its interactions with various receptors and enzymes, and the investigation of its potential as a neuroprotective agent. Additionally, further research is needed to explore its potential as a tool for understanding the underlying mechanisms of various physiological processes.
In conclusion, 1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine is a compound with unique chemical properties and potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of CSP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of CSP as a white solid.
Applications De Recherche Scientifique
CSP has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in the development of new drugs and treatments for various diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2S/c13-10-5-4-9(12(14,15)16)8-11(10)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGMBMOWIYCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)

![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)

![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)

